molecular formula C9H17NO2S B13547077 Ethyl 2-(4-aminothian-4-yl)acetate

Ethyl 2-(4-aminothian-4-yl)acetate

Cat. No.: B13547077
M. Wt: 203.30 g/mol
InChI Key: OZOAUGDIVIREQW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminothian-4-yl)acetate is an organic compound known for its strong coordination ability due to the presence of nitrogen and oxygen atoms. This compound is often used as a ligand in coordination chemistry and has diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-aminothian-4-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then converted to this compound . The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminothian-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring.

Scientific Research Applications

Ethyl 2-(4-aminothian-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(4-aminothian-4-yl)acetate exerts its effects involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can influence various molecular targets and pathways, leading to its observed biological activities. The compound’s interactions with enzymes and receptors are key to its mechanism of action.

Comparison with Similar Compounds

Ethyl 2-(4-aminothian-4-yl)acetate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(4-aminothian-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-2-12-8(11)7-9(10)3-5-13-6-4-9/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOAUGDIVIREQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCSCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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